molecular formula C30H43ClNPPd B13669775 Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane

Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane

Cat. No.: B13669775
M. Wt: 590.5 g/mol
InChI Key: BDVFOJAMJCOYEQ-UHFFFAOYSA-M
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Description

Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is a complex organometallic compound that has garnered significant interest in the field of chemistry. This compound is known for its unique structure, which includes a palladium center coordinated with chloropalladium(1+), 2-phenylaniline, and tricyclohexylphosphane. The presence of these ligands imparts distinct chemical properties to the compound, making it valuable for various applications in catalysis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane typically involves the reaction of palladium chloride with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:

  • Dissolution of palladium chloride in a suitable solvent such as dichloromethane.
  • Addition of 2-phenylaniline and tricyclohexylphosphane to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
  • Isolation and purification of the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to lower oxidation state palladium species.

    Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

    Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.

    Substitution: Ligand exchange reactions can be facilitated using reagents such as phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species. Substitution reactions can result in the formation of new palladium complexes with different ligands.

Scientific Research Applications

Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane has a wide range of applications in scientific research, including:

    Catalysis: The compound is used as a catalyst in various organic reactions, such as cross-coupling reactions, hydrogenation, and carbon-carbon bond formation.

    Material Science: It is employed in the synthesis of advanced materials, including nanoparticles and thin films, due to its ability to facilitate controlled deposition of palladium.

    Biology and Medicine: Research has explored its potential use in medicinal chemistry for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in industrial processes for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane involves the coordination of the palladium center with the ligands, which influences its reactivity and stability. The palladium center can undergo various redox reactions, ligand exchanges, and catalytic cycles, depending on the specific application. The molecular targets and pathways involved are determined by the nature of the ligands and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Chloropalladium(1+);dicyclohexyl-[2-(2,4,6-triisopropylphenyl)phenyl]phosphane
  • Chloropalladium(1+);triphenylphosphane

Uniqueness

Chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane is unique due to the presence of 2-phenylaniline and tricyclohexylphosphane ligands, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and catalytic activity, making it suitable for specific applications that may not be achievable with other similar compounds.

Properties

Molecular Formula

C30H43ClNPPd

Molecular Weight

590.5 g/mol

IUPAC Name

chloropalladium(1+);2-phenylaniline;tricyclohexylphosphane

InChI

InChI=1S/C18H33P.C12H10N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

BDVFOJAMJCOYEQ-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Origin of Product

United States

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